![molecular formula C14H12Cl2N2O2 B2429088 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide CAS No. 1183914-12-6](/img/structure/B2429088.png)
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In agriculture, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its pesticidal properties, which could be used to control pests and improve crop yields. In materials science, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been explored for its potential use in the development of organic electronic devices.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various studies. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects, which could make it a potential drug candidate for the treatment of inflammatory diseases and pain. 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has also been shown to have pesticidal properties, which could be used to control pests and improve crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it a useful compound for laboratory experiments and for studying its potential applications in various fields. However, one limitation of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that its mechanism of action is not well understood, which makes it difficult to develop it as a drug candidate or for other applications.
Zukünftige Richtungen
There are several future directions for the study of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. This could help to develop it as a drug candidate for the treatment of various diseases. Another direction is to explore its pesticidal properties and develop it as a potential alternative to traditional pesticides. Additionally, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide could be studied for its potential use in the development of organic electronic devices, as it has shown promising properties in this area.
Synthesemethoden
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-(methoxymethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with thionyl chloride and ammonia to yield 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide.
Eigenschaften
IUPAC Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-8-9-4-2-3-5-11(9)17-14(19)13-10(15)6-7-12(16)18-13/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVRWAWYBQNXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)
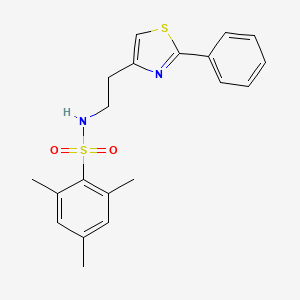
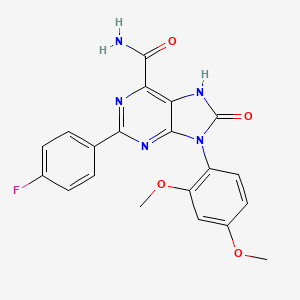

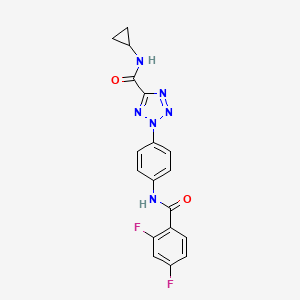
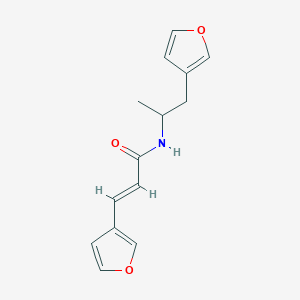
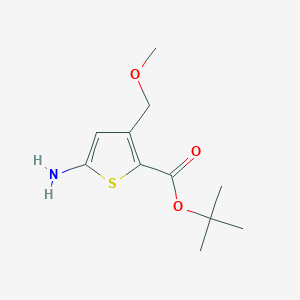
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)
![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)

![Ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2429026.png)